molecular formula C9H7NO3 B3154072 2-Methoxy-5-nitrophenylacetylene CAS No. 77123-62-7

2-Methoxy-5-nitrophenylacetylene

Cat. No. B3154072
CAS RN: 77123-62-7
M. Wt: 177.16 g/mol
InChI Key: CBPBUPVYLMUBQH-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrophenylacetylene is a chemical compound with the CAS Number: 77123-62-7 . It is a white to orange solid .


Molecular Structure Analysis

The linear formula of 2-Methoxy-5-nitrophenylacetylene is C9H7NO3 . Its molecular weight is 177.16 .


Chemical Reactions Analysis

The SNAr mechanism was invoked in a study concerning the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene and 2-methoxy-3,5-dinitrothiophene molecules .


Physical And Chemical Properties Analysis

2-Methoxy-5-nitrophenylacetylene is a white to orange solid . The storage temperature is +4C .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds : Research shows that derivatives of 2-Methoxy-5-nitrophenylacetylene serve as key intermediates in the synthesis of heterocyclic compounds. These intermediates facilitate the construction of complex molecular architectures useful in medicinal chemistry and materials science. The manipulation of these compounds through various chemical reactions demonstrates their versatility in organic synthesis (Sakaguchi et al., 2014).

  • Electrophilicity and Nucleophilic Substitution Reactions : A kinetic study involving 2-methoxy-3-X-5-nitrothiophenes, closely related to 2-Methoxy-5-nitrophenylacetylene, highlighted the impact of substituents on electrophilic properties and reactivity in nucleophilic substitution reactions. This research provides insights into the electronic effects of methoxy and nitro groups on aromatic compounds, enhancing understanding of their reactivity patterns (Echaieb et al., 2014).

Materials Science and Polymer Chemistry

  • Polymer Synthesis and Functionalization : Innovative research has been conducted on the synthesis and functionalization of polymers using 2-Methoxy-5-nitrophenylacetylene derivatives. These studies explore the development of polymers with specific properties, such as gas permeability and metal-induced gelation, for potential applications in filtration, separation technologies, and responsive materials (Sakaguchi et al., 2014).

Electrochemistry and Corrosion Science

  • Electrochemical Properties and Corrosion Inhibition : Derivatives of 2-Methoxy-5-nitrophenylacetylene have been examined for their electrochemical properties and potential as corrosion inhibitors. Research in this area aims to develop more effective and environmentally friendly corrosion inhibitors for metal protection, leveraging the unique chemical structure of these compounds to enhance performance in acidic environments (Khan et al., 2017).

Safety And Hazards

The safety data sheet for 2-Methoxy-5-nitrophenylacetylene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-ethynyl-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPBUPVYLMUBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrophenylacetylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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